molecular formula C9H7NO5 B2671249 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 2241140-41-8

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2671249
CAS No.: 2241140-41-8
M. Wt: 209.157
InChI Key: FGOWTRCZTORGBP-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2241140-41-8) is a high-purity chemical intermediate of significant interest in pharmaceutical and heterocyclic chemistry research. This compound features a fused furo[3,2-b]pyrrole heterocyclic system functionalized with both a carboxylic acid and a methyl ester group, making it a versatile building block for the synthesis of more complex nitrogen-containing structures . Its molecular formula is C9H7NO5 and it has a molecular weight of 209.16 g/mol . This compound is recognized for its role in the synthesis of novel pharmaceutical candidates. Research indicates that closely related furo[3,2-b]pyrrole derivatives, such as 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), exhibit potent pharmacodynamic activity as D-amino acid oxidase (DAAO) inhibitors . DAAO inhibition is a validated mechanism for the treatment of chronic pain, with studies showing that such compounds can dose-dependently attenuate tactile allodynia and thermal hyperalgesia in rodent models of neuropathic and inflammatory pain . The structural framework of this compound is therefore a valuable template for developing new neuropharmacological research tools. From a synthetic chemistry perspective, this diester-acid serves as a key precursor in complex heterocyclic formations. It can be utilized in cyclization reactions, for example, in the synthesis of pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry . The product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWTRCZTORGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-41-8
Record name 3-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Decarboxylation and Formylation

The carboxylic acid group undergoes decarboxylation under acidic conditions to yield 4H-furo[3,2-b]pyrrole-5-carbaldehydes. This reaction employs trifluoroacetic acid (TFA) and triethyl orthoformate (TEOF), achieving yields of 55–58% .

Key Data:

Reaction StepConditionsProductYieldSpectral Data (¹H NMR)
DecarboxylationTFA, TEOF, 80°C, 4h4H-Furo[3,2-b]pyrrole-5-carbaldehyde55–58%NH: 11.68–11.75 ppm (s); CHO: 9.32–9.31 ppm (s); H-6: 6.76–6.82 ppm (s)

The ¹³C NMR spectrum confirms formylation with a carbonyl carbon signal at 179.1–179.2 ppm . IR spectra show a formyl stretch at 1,618–1,626 cm⁻¹ .

Hydrazide Formation

The methyl ester group reacts with hydrazine to form carboxhydrazides, a precursor for coordination chemistry. Refluxing in ethanol yields hydrazides with 66–85% efficiency .

Example Reaction:

3 Methoxycarbonyl 4H furo 3 2 b pyrrole 5 carboxylic acidH2NNH2,EtOH reflux4H Furo 3 2 b pyrrole 5 carboxhydrazide\text{3 Methoxycarbonyl 4H furo 3 2 b pyrrole 5 carboxylic acid}\xrightarrow{\text{H}_2\text{NNH}_2,\text{EtOH reflux}}\text{4H Furo 3 2 b pyrrole 5 carboxhydrazide}

Optimized Conditions:

  • Temperature: 78°C (ethanol reflux)

  • Time: 1–4 hours

  • Yields: 85% for 6-methyl and 6-benzyl derivatives

Acylation Reactions

The hydrazide intermediate undergoes acylation with formic or acetic acid to produce acylhydrazides. Reactions occur under microwave irradiation, reducing time to 10–15 minutes .

Reaction Table:

AcidProductYieldConditions
Formic acidN′-Formyl derivative75%Microwave, 100°C
Acetic acidN′-Acetyl derivative68%Microwave, 100°C

Electrophilic Substitution

While direct bromination is not explicitly documented for this compound, analogous furopyrroles undergo electrophilic substitution at the C-3 position. Theoretical studies suggest the methoxycarbonyl group directs electrophiles to the electron-rich pyrrole ring .

Critical Analysis of Reactivity

  • Steric and Electronic Effects: The trityl group in related derivatives causes steric hindrance, favoring mesomerism-driven reactivity at C-2 .

  • Functional Group Compatibility: The carboxylic acid and ester groups enable sequential derivatization (e.g., hydrazide → Schiff base → metal complex) .

This compound’s multifunctional architecture positions it as a valuable scaffold in medicinal chemistry and materials science, particularly for designing bioactive heterocycles and coordination polymers.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is in the field of medicinal chemistry. The compound exhibits promising biological activities, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that derivatives of the furo[3,2-b]pyrrole structure have shown significant anti-inflammatory effects. A study demonstrated that compounds synthesized from furo[3,2-b]pyrrole exhibited inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The compound has also been explored for its anticancer properties. A specific derivative was found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death. This suggests that this compound could be developed into a lead compound for novel anticancer therapies .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials due to its ability to form polymers and composites.

Polymer Chemistry

The compound can be polymerized to create new materials with enhanced thermal stability and mechanical properties. For instance, research has shown that incorporating furo[3,2-b]pyrrole derivatives into polymer matrices can significantly improve their strength and durability .

Conductive Materials

Another application is in the development of conductive polymers. The unique electronic properties of furo[3,2-b]pyrrole derivatives allow them to be used as conductive fillers in polymer composites, which can be applied in electronic devices and sensors .

Synthetic Intermediates

This compound serves as an important synthetic intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex molecules through various chemical reactions such as cycloadditions and nucleophilic substitutions. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnti-inflammatory agentsInhibition of pro-inflammatory cytokines
Anticancer therapyInduction of apoptosis in cancer cells
Materials SciencePolymer synthesisImproved thermal stability
Conductive materialsUsed as conductive fillers
Synthetic IntermediatesBuilding block for complex moleculesVersatile in organic synthesis

Case Studies

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry reported the synthesis of various furo[3,2-b]pyrrole derivatives and their evaluation for anti-inflammatory activity, highlighting the significant reduction in cytokine levels compared to control groups .
  • Polymer Development : Research conducted at a university laboratory demonstrated that incorporating 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid into a polystyrene matrix resulted in enhanced mechanical properties and thermal resistance compared to standard polystyrene composites .
  • Synthesis Research : A publication detailed the use of this compound as a precursor for synthesizing novel ligands for metal complexes, showcasing its utility in coordination chemistry and catalysis applications .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations: Furo vs. Thieno Derivatives

Replacing the furan ring with a thiophene yields 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a structural analog with distinct electronic and pharmacokinetic properties.

Compound Core Structure Molecular Formula Key Substituents DAAO Inhibition (Relative Potency)
3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid Furan C₉H₇NO₅ 3-COOCH₃, 5-COOH High
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thiophene C₇H₅NO₂S 5-COOH Moderate

Key Insights :

  • The furan-based compound exhibits higher DAAO inhibitory activity due to enhanced electron-donating effects from the oxygen atom, improving binding affinity compared to sulfur in thieno analogs .
  • Thieno derivatives, however, show greater metabolic stability in vivo, attributed to sulfur’s resistance to oxidative degradation .

Substituent Effects on Bioactivity

Altering substituents at the 3- and 4-positions significantly impacts potency and selectivity:

Table 2: Substituent Variations and Pharmacological Profiles
Compound Substituents DAAO IC₅₀ (μM) Solubility (LogP) Reference
This compound 3-COOCH₃, 4-H 0.12 1.8
4-Ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 4-C₂H₅, 2-CH₃ 2.3 2.5
4-[(2-Fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid 4-(2-fluorobenzyl) 0.45 3.1
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 2-CH₃, 3-CH₃ >10 2.9

Key Insights :

  • Electron-withdrawing groups (e.g., methoxycarbonyl at 3-position) enhance DAAO inhibition by stabilizing charge interactions in the enzyme’s active site .
  • Hydrophobic substituents (e.g., 2-fluorobenzyl at 4-position) improve blood-brain barrier penetration but reduce aqueous solubility .
  • Bulky alkyl groups (e.g., ethyl) at the 4-position diminish potency, likely due to steric hindrance .

Key Insights :

  • Continuous flow synthesis offers scalability and safety advantages for the methoxycarbonyl derivative, avoiding hazardous intermediates .
  • Conventional alkylation methods (e.g., using NaH in DMF) are versatile but require rigorous purification .

Biological Activity

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of furan and pyrrole derivatives under controlled conditions. Common methods include:

  • Cyclization Reactions : Utilizing catalysts in solvents such as methanol or ethanol.
  • Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels.

The compound's IUPAC name is 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and its CAS number is 2241140-41-8 .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of furo[3,2-b]pyrrole derivatives, including this compound. The compound exhibits activity against various bacterial strains, particularly:

  • Escherichia coli
  • Micrococcus luteus

The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential, particularly for derivatives with specific substituents enhancing their lipophilicity and membrane permeability .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may bind to bacterial enzymes or receptors, altering their activity.
  • Membrane Disruption : The presence of lipophilic groups aids in penetrating bacterial membranes, leading to cell lysis.

Case Studies

  • Antibacterial Efficacy : A study evaluated various furo[3,2-b]pyrrole derivatives for their antibacterial efficacy. Compound 5c demonstrated promising results against both E. coli and M. luteus with an MIC value significantly lower than that of other tested compounds .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the furo[3,2-b]pyrrole structure can enhance biological activity. For instance, introducing bulky lipophilic groups improved membrane penetration and antibacterial potency .

Data Tables

CompoundTarget BacteriaMIC (mM)Notes
5cEscherichia coli<20.48High lipophilicity
5cMicrococcus luteus<20.48Effective against both strains
6aEscherichia coli>20.48Lower activity due to structural features

Q & A

Q. What are the common synthetic routes for 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation or substitution reactions. A typical method involves reacting 4-hydroxycoumarin with aldehyde-functionalized intermediates (e.g., methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate) in pyridine under classical heating (105°C for 3 hours) or microwave irradiation (3 minutes). Microwave methods significantly reduce reaction time and improve yield . Solvents (e.g., acetic acid) and catalysts (e.g., potassium acetate) are critical for stabilizing intermediates and facilitating cyclization .

Q. How is the structural integrity of the compound verified after synthesis?

Characterization relies on NMR spectroscopy (e.g., chemical shifts for formyl groups at δ 9.8–10.0 ppm) and elemental analysis to confirm molecular formulas . X-ray crystallography is used to resolve substituent effects on ring conformation, particularly for derivatives like methyl 2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl analogs . Melting points and purity (>95%) are validated via HPLC or TLC .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335). Handling requires PPE (gloves, goggles), adequate ventilation (P271), and immediate decontamination of spills (P302 + P352). Storage must adhere to P233 (tightly closed containers) .

Advanced Research Questions

Q. How do reaction parameters in microwave-assisted synthesis influence yield and purity?

Microwave irradiation reduces reaction times (e.g., from 3 hours to 3 minutes) by enhancing thermal efficiency. Key variables include solvent volume (4 mL pyridine vs. 15 mL in classical heating) and irradiation power. Comparative studies show microwave methods achieve comparable yields (~75–85%) but higher purity due to reduced side reactions . Optimization requires balancing solvent polarity and microwave absorption properties.

Q. How can contradictory NMR data between derivatives be resolved?

Substituent effects (e.g., methoxymethyl vs. benzyl groups) alter electron density and chemical shifts. For example, 4-methyl derivatives show upfield shifts in pyrrolic protons due to steric hindrance, while benzyl groups introduce deshielding. Cross-referencing with computational models (e.g., DFT) helps assign ambiguous peaks and validate structural hypotheses .

Q. What computational strategies predict the compound’s reactivity in heterocyclic transformations?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the methoxycarbonyl group at position 3 enhances electrophilicity at the pyrrole ring, facilitating nucleophilic attacks in cross-coupling reactions. These models guide experimental design for synthesizing bioactive derivatives .

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